2-Chloro-3',4'-dihydroxyacetophenone, also known as 4-(chloroacetyl)catechol, is a small molecule with the chemical formula C₈H₇ClO₃. It is a white crystalline powder soluble in various organic solvents like methanol and dimethyl sulfoxide (DMSO) [, ].
Research into 2-Chloro-3',4'-dihydroxyacetophenone is ongoing, and potential applications are being explored in various scientific fields:
2-Chloro-3',4'-dihydroxyacetophenone is an organic compound with the molecular formula and a molar mass of approximately 186.6 g/mol. This compound features a chloro group and two hydroxy groups attached to an acetophenone structure, contributing to its unique chemical properties. It appears as a light grey solid and has a melting point range of 174–176 °C . The compound is classified under various hazard categories, including skin irritation and serious eye damage, necessitating careful handling .
Research indicates that 2-Chloro-3',4'-dihydroxyacetophenone exhibits notable biological activities, including:
Several synthesis methods for 2-Chloro-3',4'-dihydroxyacetophenone have been documented:
2-Chloro-3',4'-dihydroxyacetophenone finds applications in various fields:
Several compounds share structural similarities with 2-Chloro-3',4'-dihydroxyacetophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxyacetophenone | Hydroxy group at position 3 | Exhibits strong antioxidant properties |
| 4-Hydroxyacetophenone | Hydroxy group at position 4 | Known for anti-inflammatory effects |
| 2-Hydroxy-5-chlorobenzaldehyde | Hydroxy and chloro groups on benzaldehyde | Potential use in organic synthesis |
These compounds differ primarily in the position and nature of substituents on the aromatic ring, which influences their reactivity and biological activities. The unique combination of chlorine and hydroxyl groups in 2-Chloro-3',4'-dihydroxyacetophenone contributes to its distinct profile compared to these similar compounds.
The compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) stems from its hybrid flavonoid-chlorophenol architecture. Molecular docking studies suggest the chloroacetyl group interacts with the catalytic triad (Ser203-His447-Glu334) of AChE through hydrogen bonding, while the catechol moiety binds to the peripheral anionic site (Tyr337, Trp286) [4] [5]. This dual binding mechanism is comparable to donepezil, a clinical AChE inhibitor, but with improved selectivity for BuChE (IC50 = 7.55 μM in hybrid analogs) [5].
Table 1: Cholinesterase Inhibition Profiles of Structural Analogs
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Ratio (BuChE/AChE) |
|---|---|---|---|
| 2-Chloro-3',4'-DHAP* | 12.4 ± 1.2 | 8.7 ± 0.9 | 0.70 |
| Donepezil | 0.02 ± 0.001 | 4.1 ± 0.3 | 205 |
| Chromone-lipoic hybrid | 23.8 ± 2.1 | 7.55 ± 0.6 | 0.32 |
*DHAP: Dihydroxyacetophenone [4] [5].
The electron-withdrawing chloro group at position 2 enhances π-cation interactions with Trp86 in the AChE gorge, reducing the enzyme’s catalytic efficiency by 34% compared to non-chlorinated analogs [4]. Simultaneously, the 3',4'-dihydroxy configuration enables metal chelation, indirectly modulating cholinesterase activity by sequestering zinc ions required for enzymatic stability [5].
Key structural determinants for anti-aggregation activity include:
Molecular dynamics simulations reveal that chlorinated analogs reduce β-sheet content from 38% to 21% in Aβ1–42 fibrils over 100 ns trajectories, primarily through electrostatic repulsion between the chloro group and Aβ’s Val36 hydrophobic pocket [5].
The neuroprotective efficacy of 2-chloro-3',4'-dihydroxyacetophenone derivatives follows distinct structure-activity relationship (SAR) trends:
Electron-Donating Substituents:
Chlorine Position Effects:
Hybridization Strategies:
Table 2: Neuroprotective Activity of Structural Modifications
| Modification Site | Cholinesterase IC50 (μM) | Aβ Aggregation Inhibition (%) | ORAC (μM TE) |
|---|---|---|---|
| Parent compound | 12.4 (AChE) | 41 | 8.2 |
| 5-Methoxy analog | 19.8 (AChE) | 28 | 6.5 |
| Lipoic acid conjugate | 7.55 (BuChE) | 53 | 14.7 |
| Schiff base derivative | 9.1 (AChE) | 49 | 9.8 |
Irritant